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molecular formula C5H9NO B077339 3-Hydroxy-3-methylbutanenitrile CAS No. 13635-04-6

3-Hydroxy-3-methylbutanenitrile

Cat. No. B077339
M. Wt: 99.13 g/mol
InChI Key: CWPMDJFBWQJRGT-UHFFFAOYSA-N
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Patent
US08461328B2

Procedure details

HCl (g) was bubbled through a solution of 3-hydroxy-3-methylbutyronitrile (5.0 g, 50.4 mmol) in diethyl ether (20 mL) and IMS (3.48 g, 75.6 mmol) at 0° C. for 30 minutes before leaving to stand at −5° C. over night. The solution was concentrated under vacuum affording 6.48 g (72%) of 3-hydroxy-3-methyl-butyrimidic acid ethyl ester. 1H NMR (400 MHz, CDCl3) δ: 11.36 (m br, 1H), 4.66 (q, 2H), 2.89 (s, 2H), 1.51 (t, 3H), 1.36 (s, 6H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]([CH3:8])([CH3:7])[CH2:4][C:5]#[N:6].[CH2:9]([O:11]CC)[CH3:10]>>[CH2:9]([O:11][C:5](=[NH:6])[CH2:4][C:3]([OH:2])([CH3:8])[CH3:7])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 g
Type
reactant
Smiles
OC(CC#N)(C)C
Name
IMS
Quantity
3.48 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before leaving
WAIT
Type
WAIT
Details
to stand at −5° C. over night
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(C)(C)O)=N
Measurements
Type Value Analysis
AMOUNT: MASS 6.48 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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